molecular formula C15H12N2O B594869 3-(2-Cyanophenyl)-N-methylbenzamide CAS No. 1365272-05-4

3-(2-Cyanophenyl)-N-methylbenzamide

Cat. No. B594869
M. Wt: 236.274
InChI Key: SGLOTVGJRDAHFM-UHFFFAOYSA-N
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Description

The compound “3-Cyanophenol” has a molecular formula of C7H5NO and a molecular weight of 119.12 g/mol . Another related compound, “L-2-Cyanophenylalanine”, has a molecular formula of C10H10N2O2 .


Synthesis Analysis

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .


Molecular Structure Analysis

The molecular structure of “3-Cyanophenol” was determined by single crystal X-ray diffraction study .


Chemical Reactions Analysis

A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

The compound “3-Cyanophenol” has a molecular weight of 119.12 g/mol, XLogP3 of 1.7, Hydrogen Bond Donor Count of 1, and Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

1. Anticancer Activity

  • Summary of Application : A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized for their in vitro anticancer activity against three cancer cell lines .
  • Methods of Application : The compounds were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as catalyst . The synthesized compounds were characterized by 1H NMR, 13C NMR, FTIR, and HRMS spectral techniques .
  • Results : Among all compounds, 3i (IC 50 = 1.20 μM, IC 50 = 1.10 μM), 3j (IC 50 = 0.11 μM, IC 50 = 0.18 μM), 3o (IC 50 = 0.98 μM, IC 50 = 2.76 μM) showed excellent inhibitory activity than the standard Etoposide (IC 50 = 2.11 μM, IC 50 = 3.08 μM) against MCF-7 and A-549 cell lines, respectively .

2. Synthesis of Quinazolin-4-ylidenethiourea

  • Summary of Application : The intramolecular cycloaddition reactions of the products formed in situ by addition of secondary amines to N-(2-cyanophenyl)benzimidoyl isothicyanate were described .
  • Methods of Application : The very reactive starting compound was easily prepared from N-(2-cyanophenyl)benzamide .
  • Results : The products underwent transamination reactions .

3. Molecular Docking Studies

  • Summary of Application : A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized for their in vitro anticancer activity against three cancer cell lines . The compounds were also subjected to molecular docking studies .
  • Methods of Application : The compounds were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as catalyst . The synthesized compounds were characterized by 1H NMR, 13C NMR, FTIR, and HRMS spectral techniques . The compounds were then docked with the human topoisomerase II .
  • Results : Docking analysis of all the compounds with the human topoisomerase II revealed that the compound 3j fitted well in the active site pocket, showing the best docking score of 158.072 kcal/mol .

4. Synthesis of Multi-Substituted Pyrrole Derivatives

  • Summary of Application : The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates . It is one of the most convenient methods to synthetize pyrrole heterocycles .
  • Methods of Application : The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate .
  • Results : This method has been used to synthesize pyrrole heterocycles .

Safety And Hazards

For the compound “(2-CYANOPHENYL)ACETIC ACID”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

A series of novel hybrid molecules were synthesized, comprising electron-donating carbazole and electron-accepting nitrile groups. These molecules demonstrated suitable frontier molecular orbital (FMO) energy levels and ensured good thermal and morphological stability .

properties

IUPAC Name

3-(2-cyanophenyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-17-15(18)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLOTVGJRDAHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742872
Record name 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyanophenyl)-N-methylbenzamide

CAS RN

1365272-05-4
Record name [1,1′-Biphenyl]-3-carboxamide, 2′-cyano-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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